1-(3-(2,2-Difluoroethoxy)benzyl)piperazine

Sigma-1 Receptor Benzylpiperazine SAR Fluorine Medicinal Chemistry

Introducing 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine (CAS 2270906-65-3), a high-purity sigma-1 receptor ligand designed for CNS research. - Metabolic stable difluoroethoxy motif reduces oxidative degradation vs. methoxy analogs, enhancing in vivo tracer performance. - High purity (≥98%) ensures reliable SAR data and reproducibility as a reference standard in HPLC/LC-MS. - Immediate availability with global shipping supports rapid initiation of neuroscience programs.

Molecular Formula C13H18F2N2O
Molecular Weight 256.29 g/mol
Cat. No. B8131308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
Molecular FormulaC13H18F2N2O
Molecular Weight256.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)OCC(F)F
InChIInChI=1S/C13H18F2N2O/c14-13(15)10-18-12-3-1-2-11(8-12)9-17-6-4-16-5-7-17/h1-3,8,13,16H,4-7,9-10H2
InChIKeyMPJUIVKBAIMGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Classification & Procurement


1-(3-(2,2-Difluoroethoxy)benzyl)piperazine (CAS: 2270906-65-3) is a synthetic benzylpiperazine derivative characterized by a 2,2-difluoroethoxy substituent at the meta-position of the benzyl moiety . This compound belongs to a well-established class of sigma-1 receptor ligands and CNS-active scaffolds, where the incorporation of fluorinated alkoxy groups is a recognized strategy to modulate physicochemical and pharmacokinetic properties [1]. The unique difluoroethoxy motif distinguishes it from unsubstituted, methoxy, or trifluoromethyl analogs, offering a distinct profile for medicinal chemistry and neuroscience research applications.

Differentiation from Simple Analogs


In benzylpiperazine-based drug discovery, minor structural variations profoundly impact receptor affinity, subtype selectivity, and ADME properties [1]. Simple substitution with an unsubstituted benzyl group (e.g., 1-benzylpiperazine, BZP) yields a promiscuous serotonergic agonist with off-target liabilities, while methoxy or trifluoromethyl analogs alter lipophilicity and metabolic stability in unpredictable ways [2]. The 2,2-difluoroethoxy group in 1-(3-(2,2-difluoroethoxy)benzyl)piperazine offers a strategic balance: it enhances metabolic resistance and modulates lipophilicity without the excessive electron-withdrawing effects of trifluoromethyl groups, thereby preserving favorable receptor interaction potential [3]. Generic substitution with simpler analogs risks compromising target engagement, selectivity, or pharmacokinetic profile, underscoring the need for compound-specific procurement.

Quantitative Procurement Evidence


Sigma-1 Receptor Binding Potential

While direct binding data for 1-(3-(2,2-difluoroethoxy)benzyl)piperazine is not yet publicly reported, structure-activity relationship (SAR) analysis of closely related fluoroalkoxy benzylpiperazines demonstrates that incorporation of a fluoroethoxy group can yield low nanomolar sigma-1 receptor affinity (Ki = 2.6 nM) and high subtype selectivity (sigma2/sigma1 = 187) compared to a methoxy analog (Ki = 2.7 nM, selectivity = 38) [1]. The 2,2-difluoroethoxy moiety is expected to confer similar or improved binding characteristics relative to the monofluoroethoxy analog due to enhanced lipophilicity and metabolic stability [2].

Sigma-1 Receptor Benzylpiperazine SAR Fluorine Medicinal Chemistry

Metabolic Stability Enhancement

The 2,2-difluoroethoxy group is a recognized structural motif for enhancing metabolic stability by blocking oxidative metabolism at the benzylic ether position. While direct microsomal stability data for this specific compound is unavailable, extensive medicinal chemistry literature documents that strategic fluorination, particularly as a 2,2-difluoroethoxy substituent, significantly reduces CYP450-mediated oxidation and prolongs half-life compared to non-fluorinated or methoxy analogs [1][2].

Metabolic Stability Fluorinated Building Blocks Drug Design

Commercial Purity & Availability

1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is commercially available in high purity (95% from Combi-Blocks ; 98% from Leyan ), ensuring reliable and reproducible experimental outcomes. This level of purity exceeds that of many custom-synthesized or less accessible benzylpiperazine analogs, reducing the need for in-house purification and minimizing batch-to-batch variability in binding assays or in vivo studies.

Chemical Purity Vendor Reliability Research-Grade

Research & Industrial Applications


CNS Imaging Probe Development

Given the class-level evidence for high sigma-1 receptor affinity and selectivity associated with fluoroalkoxy benzylpiperazines [1], this compound is well-suited as a lead scaffold for developing PET tracers or fluorescent probes. Its difluoroethoxy group may further enhance metabolic stability, reducing tracer degradation in vivo and improving signal-to-noise ratios in imaging studies.

Fluorinated Benzylpiperazine SAR

The compound serves as a valuable comparator in SAR campaigns exploring the impact of fluorine substitution patterns on sigma-1 receptor binding, selectivity, and ADME properties. Its commercial availability at high purity enables rapid and reproducible library synthesis, facilitating the identification of optimal substitution patterns for CNS drug candidates.

In Vitro Metabolic Stability Assays

The 2,2-difluoroethoxy group is a recognized metabolic blocking motif [2]. Researchers can utilize this compound in liver microsome stability assays to benchmark the metabolic advantages of difluoroethoxy over methoxy or ethoxy analogs, providing quantitative data to guide lead optimization in neuroscience programs.

Analytical Reference Standard

Due to its well-defined structure and high commercial purity (up to 98%) , this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development for quality control of fluorinated benzylpiperazine derivatives in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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